Cas no 99754-06-0 (ONO-RS-082)
ONO-RS-082 structure
Product Name:ONO-RS-082
CAS No:99754-06-0
MF:C21H22ClNO3
MW:371.857285022736
MDL:MFCD00210755
CID:808299
PubChem ID:6438389
Update Time:2025-09-27
ONO-RS-082 Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]-
- 2-(P-AMYLCINNAMOYL)AMINO-4-CHLOROBENZOIC ACID
- 4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
- ONO-RS-082
- C21H22ClNO3
- 4-Chloro-2-[[1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]-benzoic acid
- NCGC00485404-01
- CCG-222110
- ZDA75406
- (E)-4-CHLORO-2-(3-(4-PENTYLPHENYL)ACRYLAMIDO)BENZOIC ACID
- BDBM50180659
- Benzoic acid, 4-chloro-2-((1-oxo-3-(4-pentylphenyl)-2-propenyl)amino)-, (E)-
- W13457
- MFCD00210755
- NCGC00485404-02
- MDVFITMPFHDRBZ-JLHYYAGUSA-N
- WS-02156
- Ono-RS 082
- 99754-06-0
- CHEMBL3818672
- 2-(4-amylcinnamoyl)amino-4-chlorobenzoic acid
- HY-123070
- Trans-4-n-pentylcinnamic acid-N-(2-carboxy-5-chlorophenyl)-amide
- 4-Chloro-2-(3-(4-pentylphenyl)acrylamido)benzoicacid
- AKOS027379365
- DTXSID10244231
- CS-0081131
- SCHEMBL3366850
- 4-Chloro-2-(3-(4-pentylphenyl)acrylamido)benzoic acid
- DA-66345
- 4-Chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic Acid; (E)-4-chloro-2-[[1-oxo-3-(4-pentylphenyl)-2-propenyl]amino]benzoic Acid
- DTXCID10166722
-
- MDL: MFCD00210755
- Inchi: 1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
- InChI Key: MDVFITMPFHDRBZ-JLHYYAGUSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)NC(/C=C/C1C=CC(=CC=1)CCCCC)=O
Computed Properties
- Exact Mass: 371.12900
- Monoisotopic Mass: 371.129
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 6.3
- Topological Polar Surface Area: 66.4A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.247
- Melting Point: 175-177℃
- Boiling Point: 580.5°Cat760mmHg
- Flash Point: 304.9°C
- Refractive Index: 1.633
- Solubility: DMSO: ≥20mg/mL
- PSA: 66.40000
- LogP: 5.49580
- Sensitiveness: Light Sensitive
- Solubility: Not available
ONO-RS-082 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O658003-1mg |
ONO-RS-082 |
99754-06-0 | 1mg |
$ 64.00 | 2023-09-06 | ||
| TRC | O658003-5mg |
ONO-RS-082 |
99754-06-0 | 5mg |
$ 110.00 | 2023-09-06 | ||
| TRC | O658003-10mg |
ONO-RS-082 |
99754-06-0 | 10mg |
$ 207.00 | 2023-09-06 | ||
| TRC | O658003-25mg |
ONO-RS-082 |
99754-06-0 | 25mg |
$402.00 | 2023-05-17 | ||
| ChemScence | CS-0081131-5mg |
ONO-RS-082 |
99754-06-0 | 99.89% | 5mg |
$90.0 | 2022-04-26 | |
| ChemScence | CS-0081131-10mg |
ONO-RS-082 |
99754-06-0 | 99.89% | 10mg |
$150.0 | 2022-04-26 | |
| ChemScence | CS-0081131-50mg |
ONO-RS-082 |
99754-06-0 | 99.89% | 50mg |
$520.0 | 2022-04-26 | |
| ChemScence | CS-0081131-100mg |
ONO-RS-082 |
99754-06-0 | 99.89% | 100mg |
$840.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O913258-5mg |
ONO-RS-082 |
99754-06-0 | ≥98% | 5mg |
¥1,298.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O913258-10mg |
ONO-RS-082 |
99754-06-0 | ≥98% | 10mg |
¥2,418.00 | 2022-09-01 |
ONO-RS-082 Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
99754-06-0 (ONO-RS-082) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk